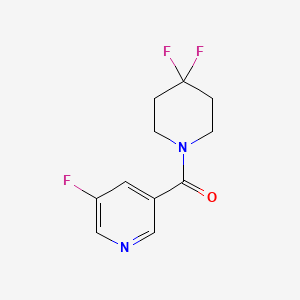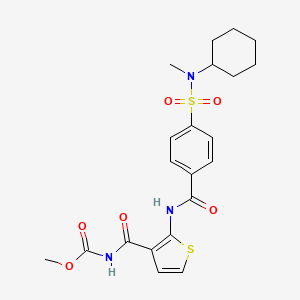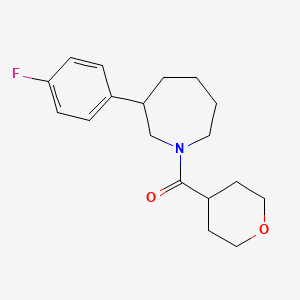
(3-(4-fluorophenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-fluorophenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a chemical compound that has been of interest to researchers due to its potential use in the field of medicine. This compound is also known as F-Phenibut or Fluorophenibut and has been studied for its potential use as an anxiolytic and nootropic agent.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Photodynamic Therapy (PDT) Enhancement
Compounds similar to "(3-(4-fluorophenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone" might be investigated for their potential in enhancing the effectiveness of treatments like photodynamic therapy (PDT). For example, research on 5-Aminolevulinic acid (5-ALA) in PDT for plantar warts showed that pretreatment with azone (1-dodecyl-azepan-2-one) significantly increased the effectiveness of the therapy by enhancing 5-ALA penetration into tissues (Ziólkowski et al., 2006). This suggests that compounds with structural similarities or functional roles like azone could be explored for similar applications in enhancing drug penetration and effectiveness in PDT and other topical therapies.
Toxicology and Exposure Studies
Research into new psychoactive substances and environmental contaminants often includes the analysis of exposure levels and toxicological effects. Studies have explored the prevalence of designer drugs in populations and the detection of environmental contaminants like pyrethroid pesticides in children (Rust et al., 2012). Compounds with unique structures such as "this compound" could be the subject of similar studies to understand their presence in the environment, potential routes of human exposure, and toxicological impacts.
Drug Metabolism and Pharmacokinetics
The study of drug metabolism and the pharmacokinetics of novel compounds is crucial for developing new medications. For instance, the disposition of ezetimibe, a selective cholesterol absorption inhibitor, was characterized to understand its absorption, metabolism, excretion, and pharmacokinetics (Patrick et al., 2002). Similar investigations could be conducted for "this compound" to determine its pharmacological profile, including its metabolism, bioavailability, and potential therapeutic uses.
Environmental Health and Biomonitoring
Studies on the environmental exposure to organophosphorus and pyrethroid pesticides have highlighted the widespread exposure of populations, including preschool children, to these chemicals (Babina et al., 2012). Research into compounds like "this compound" could include environmental health studies to assess their presence in various environments, potential sources of human exposure, and health risks associated with their exposure.
Eigenschaften
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO2/c19-17-6-4-14(5-7-17)16-3-1-2-10-20(13-16)18(21)15-8-11-22-12-9-15/h4-7,15-16H,1-3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKCWHOPVXSDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chlorophenoxy)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2974455.png)
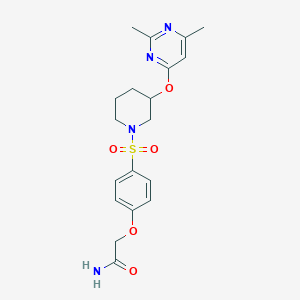
![Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2974457.png)
![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2974459.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2974461.png)
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2974462.png)
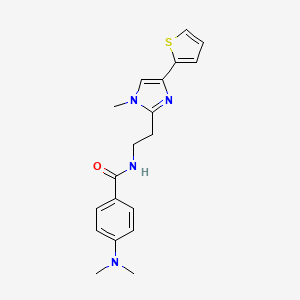
![N-(sec-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974468.png)
![N-(2-methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2974470.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2974472.png)

![4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride](/img/structure/B2974475.png)
